molecular formula C6H6O3S B1344300 5-(Hydroxymethyl)thiophene-2-carboxylic acid CAS No. 14282-64-5

5-(Hydroxymethyl)thiophene-2-carboxylic acid

Cat. No. B1344300
CAS RN: 14282-64-5
M. Wt: 158.18 g/mol
InChI Key: GXXSPHXNQIGROW-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)thiophene-2-carboxylic acid is a biochemical reagent . It can be used as a biological material or organic compound for life science-related research . It is also known as methyl 5-(hydroxymethyl)thiophene-2-carboxylate .


Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)thiophene-2-carboxylic acid involves a stirred solution of 5-formyl-2-thiophenecarboxylic acid in methanol. Sodium tetrahydroborate is added at 0°C under nitrogen. The mixture is stirred at room temperature for 8 hours. Acetone is then added to the reaction mixture and evaporated .


Molecular Structure Analysis

The molecular formula of 5-(Hydroxymethyl)thiophene-2-carboxylic acid is C6H6O3S . The molecular weight is 158.18 . The InChI key is GXXSPHXNQIGROW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .


Physical And Chemical Properties Analysis

5-(Hydroxymethyl)thiophene-2-carboxylic acid is a light brown solid . It has a melting point of 116-118°C . The compound is stored at room temperature .

Scientific Research Applications

1. Medicinal Chemistry and Drug Design

The derivative of thiophene-2-carboxylic acid, GS-9669, has been identified as a potential candidate for the treatment of genotype 1 chronic hepatitis C infection. This discovery emerged from investigations into the structure-activity relationships of HCV NS5B site II inhibitors. The research highlighted the importance of incorporating hydroxyl groups to modulate protein binding and improve intrinsic cellular potency, leading to the development of GS-9669, which exhibited unexpected activity against clinically relevant NS5B M423T mutants (Lazerwith et al., 2014).

2. Material Science and Membrane Technology

5-Hydroxyisophthalic acid, a related compound, has been studied for its impact on the transport of CO2 molecules in polymer composite membranes. These membranes, when incorporating 5-hydroxyisophthalic acid into a poly(ethylene oxide) matrix, showed enhanced separation performance and selectivity, highlighting its potential in CO2/N2 separation applications (Yoon & Kang, 2018).

3. Peptide Synthesis

THAL (5-(4-hydroxyphenyl)-3,4-ethylenedioxythienyl alcohol), a derivative of thiophene-2-carboxylic acid, is used as a linker in the solid-phase synthesis of peptide carboxylic acids. It enables the synthesis of sensitive peptides due to its high acid lability. This development is crucial for obtaining free and tert-butyl-protected peptides (Isidro-Llobet et al., 2008).

4. Pharmacology and Medicinal Applications

Various thiophene derivatives, including those based on 5-aryl-2-bromo-3-hexylthiophene, have been synthesized and evaluated for their hemolytic, biofilm inhibition, and anti-thrombolytic activities. These studies suggest potential medicinal applications for the synthesized compounds (Ikram et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 5-(Hydroxymethyl)thiophene-2-carboxylic acid could involve further exploration of its potential biological activities and applications in medicinal chemistry .

properties

IUPAC Name

5-(hydroxymethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXSPHXNQIGROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627344
Record name 5-(Hydroxymethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)thiophene-2-carboxylic acid

CAS RN

14282-64-5
Record name 5-(Hydroxymethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)thiophene-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Sodium borohydride (218 mg, 5.76 mmol) was added to a solution of commercially available 5-formyl-2-thiophenecarboxylic acid (599 mg, 3.84 mmol) in methanol (19 mL), and the mixture was stiffed under nitrogen atmosphere at room temperature for 4 hours and 30 minutes. Acetone was added to the reaction mixture, and the mixture was concentrated under vacuum. 2 M hydrochloric acid and ethyl acetate were added to the residue for partition, and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under vacuum and the precipitate was washed with diethyl ether and n-hexane to obtain the title compound (529 mg, 87%).
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
599 mg
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

To a solution of 5-formylthiophene-2-carboxylic acid (2.000 g, 12.81 mmol) in tetrahydrofuran (25 ml) was added water (2.5 ml). Sodium borohydride (1.453 g, 38.42 mmol) was added by small portions, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was adjusted to pH about 8 by adding a small amount of 1M hydrochloric acid, and washed with ethyl acetate. The aqueous layer was adjusted to pH 2-2.5 by adding concentrated hydrochloric acid, and saturated with sodium chloride. The mixture was extracted 3 times with ethyl acetate. The combined organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated to dryness to give 5-(hydroxymethyl)thiophene-2-carboxylic acid (1.430 g, yield 70.6%) as a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.453 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)thiophene-2-carboxylic acid
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Reactant of Route 2
5-(Hydroxymethyl)thiophene-2-carboxylic acid
Reactant of Route 3
5-(Hydroxymethyl)thiophene-2-carboxylic acid
Reactant of Route 4
5-(Hydroxymethyl)thiophene-2-carboxylic acid
Reactant of Route 5
5-(Hydroxymethyl)thiophene-2-carboxylic acid
Reactant of Route 6
5-(Hydroxymethyl)thiophene-2-carboxylic acid

Citations

For This Compound
2
Citations
KT Mortensen - 2017 - orbit.dtu.dk
The work presented in this thesis was carried out during my Ph. D. studies at Technical University of Denmark (DTU), the first year under the supervision of former Professor Thomas …
Number of citations: 1 orbit.dtu.dk
S Nagao, Y Yamane, S Funasaka, K Tanaka… - Bioorganic & Medicinal …, 2014 - Elsevier
Hypoxia-inducible factor-1 (HIF-1) is the chief transcription factor regulating hypoxia-driven gene expression. HIF-1 overexpression is associated with poor prognosis in several cancers …
Number of citations: 6 www.sciencedirect.com

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